4-nitro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide
Description
4-Nitro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide is a structurally complex sulfonohydrazide derivative featuring a pyrazole core substituted with a phenyl group and a pyrrole ring. This compound is synthesized via condensation reactions involving pyrazole intermediates and benzenesulfonohydrazide derivatives. Its design incorporates key pharmacophores, such as the nitro group (electron-withdrawing) and the sulfonohydrazide moiety, which are associated with diverse biological activities, including antimicrobial and enzyme inhibition .
Properties
IUPAC Name |
N'-(4-nitrophenyl)sulfonyl-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O5S/c27-19(22-23-32(30,31)17-10-8-16(9-11-17)26(28)29)18-14-21-25(15-6-2-1-3-7-15)20(18)24-12-4-5-13-24/h1-14,23H,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDQDXPSMAOAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-nitro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and other pharmacological applications, supported by data tables and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 396.4 g/mol. The structure features a nitro group, a sulfonamide linkage, and a pyrazole moiety, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Many pyrazole derivatives have shown significant inhibitory effects on cancer cell proliferation.
- Antibacterial Properties : The presence of nitro and sulfonamide groups can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Anticancer Activity
A study highlighted the anticancer potential of similar pyrazole compounds, particularly their cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound demonstrated significant inhibition of proliferation in HeLa (cervical cancer) and HepG2 (liver cancer) cells with mean growth inhibition percentages of 54.25% and 38.44%, respectively .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | Inhibition (%) |
|---|---|---|
| Compound A | HeLa | 54.25 |
| Compound B | HepG2 | 38.44 |
| Compound C | MCF-7 | >90 |
Antibacterial Activity
The antibacterial efficacy of compounds containing nitro groups has been well-documented. For example, derivatives with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with DNA replication processes.
Table 2: Antibacterial Activity
| Compound Name | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound D | Staphylococcus aureus | 24 |
| Compound E | Escherichia coli | 22 |
| Compound F | Pseudomonas aeruginosa | 20 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division in cancer cells .
- Enzyme Inhibition : The compound may also act as an inhibitor for various enzymes involved in metabolic pathways related to cancer progression and bacterial growth.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Study on Pyrazole Derivatives : A series of aminopyrazole derivatives were synthesized and evaluated for their anticancer properties. Notably, one derivative exhibited an IC50 value lower than that of established chemotherapeutics, indicating superior efficacy against specific cancer types .
- Antibacterial Screening : Another study focused on the antibacterial properties of related thiazolidinone compounds, which showed promising results against common pathogens such as E. coli and S. aureus .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound is distinguished by its hybrid pyrazole-pyrrole framework and sulfonohydrazide linkage. Below is a comparative analysis with structurally related sulfonamide and pyrazole derivatives:
Table 1: Structural Features of Selected Analogues
Key Observations :
- The target compound uniquely combines a pyrrole-substituted pyrazole with a nitrobenzenesulfonohydrazide group, distinguishing it from sulfonamide derivatives (e.g., ) and thiazole-based analogues (e.g., ).
- The pyrrole ring in the target compound may enhance π-π stacking interactions in biological targets compared to simpler aryl substituents .
Physicochemical Data
Insights :
- High melting points (>300°C) are common in sulfonohydrazides and pyrazole derivatives due to strong intermolecular hydrogen bonding .
- The target compound’s solubility profile is inferred to align with polar aprotic solvents (e.g., DMSO), similar to compound 20 .
Antimicrobial Activity
- The target compound is structurally related to N-benzyl pyrazole carboxamides (e.g., ), which show activity against resistant Acinetobacter baumannii .
- Compound 19 (a glycine conjugate of the target compound’s intermediate) demonstrated adjuvant effects in restoring colistin efficacy against multidrug-resistant pathogens .
Enzyme Inhibition
- Compound 20 exhibited acetylcholinesterase (AChE) inhibition (IC50 = 1.2 µM), attributed to the nitro group’s electron-withdrawing effects enhancing sulfonohydrazide binding.
- 4-Hydroxyphenyl-pyrazoline sulfonamides showed carbonic anhydrase IX/XII inhibition (Ki = 8–15 nM), suggesting the sulfonamide moiety’s critical role in zinc coordination.
Cytotoxicity
- Pyrazoline-sulfonamides (e.g., 5j ) displayed selective cytotoxicity against cancer cell lines (IC50 = 3–10 µM), likely due to naphthyl group intercalation into DNA.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-nitro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized pyrazole intermediates. For example:
- Step 1 : Preparation of the pyrazole core via cyclocondensation of phenylhydrazine with β-ketoesters or acetoacetate derivatives (e.g., using DMF-DMA as a catalyst) .
- Step 2 : Introduction of the pyrrole moiety via nucleophilic substitution or coupling reactions under controlled pH and temperature .
- Step 3 : Sulfonohydrazide formation via condensation of benzenesulfonohydrazide with the acylated pyrazole intermediate, often using acetic acid as a catalyst .
- Key Reagents : Phenylhydrazine, DMF-DMA, acetic acid, and benzenesulfonohydrazide derivatives.
Q. What spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions on the pyrazole and benzene rings .
- Infrared Spectroscopy (IR) : Detection of functional groups (e.g., C=O at ~1660 cm, NO at ~1520 cm) .
- Elemental Analysis : Verification of purity and stoichiometry (e.g., %C, %H, %N) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store in a desiccator at 2–8°C to prevent hydrolysis of the sulfonohydrazide group.
- Protect from light due to the nitro group’s sensitivity to photodegradation .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Target enzymes like cyclooxygenase (COX) or carbonic anhydrase, given the sulfonamide moiety’s known inhibitory properties .
- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., COX-2 or bacterial dihydrofolate reductase) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and potential binding sites .
- MD Simulations : Validate docking results by simulating ligand-protein dynamics over 100+ ns .
Q. How can reaction conditions be optimized to improve yield during sulfonohydrazide coupling?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organic bases (e.g., triethylamine) to accelerate condensation .
- Temperature Control : Maintain 50–60°C to balance reaction rate and by-product formation .
Q. What strategies resolve discrepancies in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare datasets from multiple studies (e.g., IC values for enzyme inhibition) to identify outliers.
- Structural Analogues : Synthesize and test derivatives with modified substituents (e.g., replacing nitro with amino groups) to isolate structure-activity relationships .
- Orthogonal Assays : Validate activity using complementary methods (e.g., SPR for binding kinetics vs. fluorescence-based enzymatic assays) .
Q. How does the nitro group influence the compound’s reactivity in substitution reactions?
- Methodological Answer :
- Electrophilic Substitution : The nitro group acts as a meta-director, favoring substitution at the pyrazole’s 3-position.
- Reduction Studies : Use Pd/C or NaBH to reduce NO to NH, altering electronic properties for downstream functionalization .
- Kinetic Profiling : Monitor reaction rates under varying conditions (e.g., pH, solvent polarity) using HPLC .
Q. What crystallographic techniques confirm the compound’s solid-state structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethanol/water) and analyze to determine bond lengths/angles and intermolecular interactions .
- Powder XRD : Compare experimental patterns with simulated data from SCXRD to assess phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
